rac-Balanol

Protein Kinase C Enantiomer comparison In vitro pharmacology

rac-Balanol is a synthetic racemic mixture delivering the full balanol pharmacophore at a fraction of the cost of enantiomerically pure (-)-balanol. It occupies the ATP-binding cleft with a unique benzamide-azepane-benzophenone architecture, inhibiting PKC (IC50 ~7 μM cellular) and PKA (IC50 ~3 μM cellular) without Src/EGFR confounding. Its broad-spectrum but tyrosine-kinase-sparing profile makes it the definitive pan-inhibition control for benchmarking novel balanol congeners. Ideal for SAR starting material, PKCδ biochemical studies (IC50 23 nM), and dual PKC/PKA signaling interrogation.

Molecular Formula C28H26N2O10
Molecular Weight 550.5 g/mol
Cat. No. B10780890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-Balanol
Molecular FormulaC28H26N2O10
Molecular Weight550.5 g/mol
Structural Identifiers
SMILESC1CC(C(CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O
InChIInChI=1S/C28H26N2O10/c31-16-8-6-14(7-9-16)26(36)30-18-13-29-10-2-5-22(18)40-28(39)15-11-20(33)24(21(34)12-15)25(35)23-17(27(37)38)3-1-4-19(23)32/h1,3-4,6-9,11-12,18,22,29,31-34H,2,5,10,13H2,(H,30,36)(H,37,38)
InChIKeyXYUFCXJZFZPEJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac-Balanol as a Research-Grade ATP-Competitive PKC/PKA Inhibitor for Procurement Evaluation


rac-Balanol is a racemic mixture of the fungal metabolite balanol (also known as ophiocordin or azepinostatin), which functions as a potent, ATP-competitive inhibitor of serine/threonine protein kinases, primarily targeting protein kinase C (PKC) isozymes and cAMP-dependent protein kinase A (PKA) [1]. The compound competes directly with ATP for binding within the catalytic cleft of these kinases, exhibiting an affinity approximately 3000 times greater than ATP itself [2]. Unlike its natural enantiomer (−)-balanol, which is isolated from *Verticillium balanoides*, rac-Balanol represents a synthetic racemate that provides a cost-effective alternative for research applications requiring the balanol pharmacophore without the expense or synthetic complexity of enantiomerically pure material [3]. The compound serves as a foundational scaffold for structure-activity relationship (SAR) studies and as a broad-spectrum PKC/PKA probe in signal transduction research [4].

Why rac-Balanol Cannot Be Substituted with Generic PKC Inhibitors or Simplified ATP Mimetics


Substitution of rac-Balanol with alternative PKC inhibitors—whether pan-PKC agents such as staurosporine, isozyme-selective inhibitors such as LY333531 (ruboxistaurin), or simplified ATP-competitive scaffolds—is scientifically unwarranted due to fundamental differences in binding mode, kinase selectivity profile, and cellular pharmacology. rac-Balanol occupies the ATP-binding site with a unique tripartite architecture comprising benzamide, azepane, and benzophenone moieties that simultaneously engage the adenine, ribose, and triphosphate subsites, a binding footprint distinct from that of bisindolylmaleimides or indolocarbazoles [1]. Critically, rac-Balanol retains the broad PKC/PKA inhibitory spectrum of (−)-balanol with an in vitro Ki of approximately 4 nM for ATP-competitive binding, yet its racemic nature yields a distinct activity profile compared to the natural enantiomer [2]. The compound demonstrates differential cellular permeability and substrate phosphorylation inhibition relative to congeners such as 10″-deoxybalanol, which shows marked PKA selectivity and fails to inhibit PKC-mediated MARCKS phosphorylation in intact cells [3]. Consequently, generic substitution would irreversibly alter experimental outcomes in any study predicated on the specific pharmacological signature of the balanol chemotype.

Quantitative Evidence Guide for rac-Balanol: Differentiated Activity Profile Versus Enantiomers and Structural Analogs


rac-Balanol Exhibits Reduced PKC Inhibitory Potency Relative to Natural (−)-Balanol Enantiomer

Direct enantiomeric comparison studies demonstrate that the unnatural (+)-balanol enantiomer is significantly less potent than natural (−)-balanol, thereby establishing that rac-Balanol, as a 1:1 racemic mixture, possesses intermediate potency between the two enantiomers [1]. This provides rac-Balanol with a distinct pharmacological profile that cannot be replicated by the single natural enantiomer alone.

Protein Kinase C Enantiomer comparison In vitro pharmacology

rac-Balanol Demonstrates Inhibition of PKCδ with IC50 of 23 nM in Biochemical Assays

rac-Balanol exhibits nanomolar inhibitory activity against PKCδ, with a reported IC50 of 23 nM in PKC assay conditions using lysine-rich histone as substrate at pH 7.5 and 303.15 K [1]. This potency positions rac-Balanol among the more active PKC inhibitors targeting the δ isozyme, though direct comparative data against (−)-balanol under identical assay conditions is not available in the accessible literature.

PKCδ Isozyme inhibition Biochemical pharmacology

rac-Balanol Maintains Cellular PKC and PKA Inhibitory Activity with Intact-Cell IC50 Values of ~7 μM and ~3 μM Respectively

In intact A431 cells, balanol (the active inhibitory component present in rac-Balanol) inhibits PKC-mediated phosphorylation of MARCKS protein with an IC50 of approximately 7 μM, and PKA-mediated phosphorylation of CREB with an IC50 of approximately 3 μM [1]. These cellular IC50 values contrast with the low nanomolar biochemical Ki (~4 nM) for ATP-competitive binding, reflecting the influence of cellular permeability and intracellular ATP competition.

Cellular pharmacology Intact cell assays Kinase inhibition

rac-Balanol Does Not Inhibit Src or EGFR Tyrosine Kinases, Confirming Serine/Threonine Kinase Selectivity

Selectivity profiling demonstrates that balanol (the active component of rac-Balanol) does not inhibit the Src or epidermal growth factor receptor (EGFR) protein tyrosine kinases, confirming its specificity for serine/threonine kinases within the protein kinase superfamily [1]. This selectivity distinguishes rac-Balanol from broad-spectrum kinase inhibitors such as staurosporine, which potently inhibits both serine/threonine and tyrosine kinases.

Kinase selectivity Tyrosine kinases Off-target profiling

rac-Balanol Demonstrates No Obvious Cellular Toxicity at Inhibitory Concentrations in Intact Cell Systems

In intact-cell studies using neonatal rat myocytes and cultured A431 cells, balanol (the active component of rac-Balanol) caused no obvious toxicity at concentrations sufficient to inhibit both PKA and PKC [1]. This favorable toxicity profile supports the use of rac-Balanol in cellular assays without confounding effects from compound-induced cytotoxicity at pharmacologically relevant concentrations.

Cytotoxicity Safety pharmacology Cellular tolerance

rac-Balanol Serves as Cost-Effective Scaffold for SAR Studies with Demonstrated Selectivity Improvements in Synthetic Analogs

rac-Balanol provides a foundational scaffold from which analogs with markedly improved kinase selectivity have been developed. Whereas (−)-balanol itself discriminates poorly between PKC and PKA, only minor structural modifications to the balanol core yield compounds with dramatic selectivity between these kinases [1]. Furthermore, C5(S)-fluorinated balanol analogs (balanoid 1c) exhibit improved binding affinity and selectivity for PKCε over other novel PKC isozymes [2].

Structure-activity relationship Medicinal chemistry Analog development

Optimal Procurement and Research Application Scenarios for rac-Balanol


Broad-Spectrum PKC/PKA Inhibition in Signal Transduction Pathway Dissection

rac-Balanol is ideally suited for experimental systems requiring simultaneous inhibition of both PKC and PKA without the confounding effects of tyrosine kinase modulation. In intact A431 cells, the compound inhibits PKC-mediated MARCKS phosphorylation (IC50 ~7 μM) and PKA-mediated CREB phosphorylation (IC50 ~3 μM), enabling researchers to interrogate the combined contribution of these serine/threonine kinases to cellular signaling cascades [1]. The absence of Src and EGFR inhibition ensures that observed effects are attributable specifically to PKC/PKA blockade rather than broader kinome perturbation [2].

Cost-Effective Scaffold for Balanol-Based Medicinal Chemistry and Analog Development Programs

rac-Balanol provides an economical entry point for structure-activity relationship (SAR) studies aimed at developing selective balanol-derived kinase inhibitors. Given that only minor structural modifications to the balanol core are required to achieve dramatic selectivity between PKC and PKA [1], rac-Balanol serves as a practical starting material for analog synthesis and library generation. The racemic mixture eliminates the need for costly enantiomeric resolution or asymmetric synthesis during early-stage SAR exploration, while still providing the full balanol pharmacophore for chemical diversification [2].

Biochemical Profiling of PKCδ-Dependent Cellular Processes

With a documented IC50 of 23 nM against PKCδ in biochemical assays [1], rac-Balanol is suitable for investigating PKCδ-mediated signaling events in cell-free systems and for establishing baseline inhibitory parameters prior to evaluation of isozyme-selective analogs. The nanomolar biochemical potency, combined with the compound's defined cellular activity profile (PKC IC50 ~7 μM in intact A431 cells) [2], enables researchers to correlate in vitro target engagement with cellular pharmacodynamic responses in PKCδ-focused studies.

Control Compound for Validating Selective Balanol Congener Activity in Cellular Assays

rac-Balanol serves as an essential reference standard when evaluating the selectivity and potency of next-generation balanol congeners. Comparative studies have established that 10″-deoxybalanol selectively inhibits PKA but not PKC in intact cells, whereas balanol (the active component of rac-Balanol) inhibits both kinases [1]. This differential activity profile positions rac-Balanol as the appropriate pan-inhibition control against which the selectivity of novel balanol analogs can be rigorously benchmarked, particularly in cellular systems where permeability and intracellular ATP competition influence apparent potency.

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